molecular formula C29H31NO8 B12319870 1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

Cat. No.: B12319870
M. Wt: 521.6 g/mol
InChI Key: VOSHNPGEFUCUHH-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta[b]benzofuran family, characterized by a fused tricyclic core with multiple functional groups. Its structure includes:

  • Hydroxyl groups at positions 1 and 8b, contributing to hydrogen-bonding capacity.
  • A 3-hydroxy-4-methoxyphenyl substituent at position 3a, providing both polar and hydrophobic interactions.
  • Methoxy groups at positions 6 and 8, influencing electronic properties and steric bulk.

Properties

IUPAC Name

1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO8/c1-30(2)27(33)23-24(16-9-7-6-8-10-16)29(17-11-12-20(36-4)19(31)13-17)28(34,26(23)32)25-21(37-5)14-18(35-3)15-22(25)38-29/h6-15,23-24,26,31-32,34H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSHNPGEFUCUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 3’-Hydroxyrocaglamide involves synthetic routes that typically start with the extraction of the compound from natural sources like Aglaia odorata. The synthetic routes and reaction conditions for its preparation are not extensively documented in the literature. industrial production methods would likely involve optimizing these extraction processes to ensure high yield and purity .

Chemical Reactions Analysis

3’-Hydroxyrocaglamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Scientific Research Applications

3’-Hydroxyrocaglamide has a wide range of scientific research applications:

    Chemistry: It serves as a synthetic precursor compound and an intermediate in the synthesis of other complex molecules.

    Biology: It has been studied for its insecticidal activity, making it a potential candidate for developing natural insecticides.

    Medicine: It is used in pharmacological research due to its cytotoxic properties, which make it a potential candidate for anticancer drug development.

    Industry: It is used as an active pharmaceutical intermediate and in the production of fine chemicals

Mechanism of Action

The mechanism of action of 3’-Hydroxyrocaglamide involves its interaction with molecular targets and pathways in cells. It exhibits cytotoxicity by inhibiting protein synthesis in cancer cells, leading to cell death. The specific molecular targets and pathways involved in its action are still under investigation, but it is known to affect transcriptional activators and repressors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / Substituent Key Features Molecular Weight Hydrogen Bonding Biological Activity References
Target Compound 3-hydroxy-4-methoxyphenyl, N,N-dimethyl carboxamide Not provided Likely extensive (OH, methoxy, carboxamide) Hypothesized antiviral/anticancer
Bromophenyl analog (4-Bromophenyl) Bromine substitution (electron-withdrawing), formamide group 528.39 N–H···O, C–H···O; S(5), R₂²(10) motifs Anticancer (flavagline analog)
4-Methoxyphenyl derivative 4-methoxyphenyl, N,N-dimethyl carboxamide 505.56 Not explicitly described Storage stability (-20°C)
Fluorophenyl derivative (4-Fluorophenyl) Fluorine substitution (electron-withdrawing) Not provided Not reported Pan-antiviral (hepatitis E virus)
Methyl ester analog Methyl ester instead of carboxamide, 4-methoxyphenyl 450.44 (C₂₅H₂₂O₈) Polar/nonpolar solubility balance Antibacterial/fungal potential

Substituent Effects on Physicochemical Properties

  • Bromophenyl Analog : Bromine increases molecular weight (528.39 vs. ~505 in others) and may enhance halogen bonding, critical for protein interactions .
  • Methoxy vs. Hydroxy Groups : The target compound’s 3-hydroxy-4-methoxyphenyl group offers dual hydrogen-bonding and hydrophobic interactions, contrasting with the purely hydrophobic 4-methoxyphenyl in .

Hydrogen Bonding and Crystal Packing

  • The bromophenyl analog forms intramolecular N–H···O and C–H···O bonds, stabilizing a twisted cyclopentane ring conformation . Similar patterns are expected in the target compound due to its hydroxyl and carboxamide groups.
  • The methyl ester analog’s solubility in hexanes/EtOAc (5:1) suggests reduced polarity compared to the carboxamide-containing target compound, which likely has higher aqueous solubility .

Biological Activity

The compound 1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b]benzofuran-2-carboxamide , commonly referred to as a derivative of rocaglamide , has garnered attention due to its significant biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound belongs to the class of cyclopenta[b]benzofurans, which are known for their diverse biological properties. The structural formula can be represented as follows:

C29H31NO8\text{C}_{29}\text{H}_{31}\text{N}\text{O}_{8}

This structure features multiple functional groups, including hydroxyl (-OH) and methoxy (-OCH₃) groups, which are critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of rocaglamide exhibit potent anticancer activity across various human cancer cell lines. The mechanisms through which these compounds exert their effects include:

  • Cytotoxicity : Rocaglamide and its derivatives activate the p38 MAP kinase pathway, leading to the induction of apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is particularly evident in abnormal lymphocytes .
  • Inhibition of Survival Pathways : The compound has been shown to inhibit the MEK-ERK-MNK1 signaling pathway, which is crucial for the survival of cancer cells. This inhibition prevents the phosphorylation of eIF4E, a protein involved in resistance to apoptosis .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by modulating key signaling pathways:

  • NF-κB Pathway Inhibition : Studies have shown that rocaglamide derivatives inhibit the TLR4/MyD88/NF-κB signaling pathway, which plays a significant role in inflammatory responses . This inhibition can lead to reduced expression of pro-inflammatory cytokines.

Insecticidal Activity

The insecticidal properties of rocaglamide derivatives have been documented, making them potential candidates for agricultural applications. They act as potent insecticides against various pest species, providing an eco-friendly alternative to synthetic pesticides .

Study 1: Anticancer Activity in Human Cell Lines

A study conducted on various human cancer cell lines demonstrated that rocaglamide derivatives exhibited IC50 values in the low micromolar range. The study highlighted the selective nature of these compounds towards cancerous cells compared to healthy cells, with significant activation of apoptotic pathways observed .

Study 2: Inhibition of Inflammatory Responses

In a model of osteoarthritis, rocaglamide was shown to significantly reduce inflammation markers by inhibiting NF-κB activation. This suggests a potential therapeutic application in treating inflammatory diseases .

Study 3: Insecticidal Efficacy

Research evaluating the insecticidal effects revealed that compounds derived from rocaglamide were effective against common agricultural pests. The mode of action was linked to disruption of neuronal signaling pathways in insects .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerActivation of p38 MAPK; inhibition of MEK-ERK-MNK1
Anti-inflammatoryInhibition of TLR4/MyD88/NF-κB signaling
InsecticidalDisruption of neuronal signaling pathways

Table 2: IC50 Values for Rocaglamide Derivatives

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)3.5
HeLa (Cervical Cancer)4.0

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